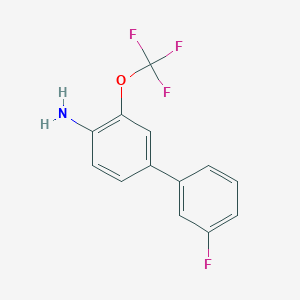

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine

Vue d'ensemble

Description

3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine: is a chemical compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Substitution Reactions

-

Fluoro Group : Undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols).

-

Trifluoromethoxy Group : Resistant to substitution due to its electron-withdrawing nature.

Oxidation and Reduction

-

Oxidation : Potassium permanganate (KMnO₄) converts the amino group to a nitro group under acidic conditions.

-

Reduction : Sodium borohydride (NaBH₄) reduces nitro derivatives back to the amine.

Coupling Reactions

The biphenyl core can participate in further Suzuki–Miyaura or Heck reactions to form complex derivatives .

Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Major Products | Yield Range (%) |

|---|---|---|---|

| Suzuki Coupling | Pd₂(dba)₃, SPhos, Na₂CO₃, THF/H₂O | Biphenyl derivatives | 70–85 |

| Oxidation | KMnO₄, H₂SO₄, 50°C | Nitro derivatives | 60–75 |

| Reduction | NaBH₄, MeOH, 0°C–25°C | Amines | 80–90 |

Stability and Handling

-

Environmental Factors : Extreme pH (<5 or >9) or temperatures (>150°C) destabilize the molecule, affecting reactivity.

-

Toxicity : May cause skin irritation and respiratory issues; requires handling under fume hoods.

Key Research Findings

-

The trifluoromethoxy group enhances binding affinity to biological targets via hydrogen bonding.

-

Continuous flow synthesis improves scalability for industrial applications.

This compound’s reactivity highlights the interplay between fluorinated substituents and palladium-catalyzed coupling in modern organic synthesis. Its applications span medicinal chemistry and materials science, driven by its stability and bioactivity .

Applications De Recherche Scientifique

Medicinal Chemistry

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is being explored for its potential in drug development. The trifluoromethoxy group enhances the compound's binding affinity to various enzymes and receptors, making it a candidate for therapeutic applications. Studies have shown that this compound can modulate cell signaling pathways and metabolic processes, suggesting its role in treating diseases related to these pathways.

Biological Studies

The compound serves as an important probe in biological research. Its interactions with enzymes and proteins can influence gene expression related to metabolic pathways, impacting cellular functions significantly. For instance, research indicates that it may exhibit selective cytotoxicity against cancer cell lines by modulating specific signaling pathways associated with tumor growth and metastasis.

Case Study: TRPM8 Antagonism

Recent investigations into the antagonistic properties of biphenyl derivatives on the TRPM8 ion channel have shown promising results. Modifications to the biphenyl structure can enhance selectivity and potency against TRPM8 channels, suggesting potential applications in pain management and cancer therapy.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique properties allow for the production of materials with increased stability and reactivity, which are essential for various applications in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

- 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl

- 3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-amine

- Chloro-bis(trifluoromethyl)pyridine .

Comparison: Compared to similar compounds, 3’-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethoxy groups can enhance its stability and lipophilicity, making it a valuable compound for various applications .

Activité Biologique

3'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl core with a fluorine atom and a trifluoromethoxy group. The presence of these functional groups can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and cellular receptors.

Key Mechanisms:

- Kinase Inhibition: Similar compounds have been shown to inhibit multiple kinases, including AMPK and PI3K, which are crucial for cellular signaling pathways related to metabolism and growth.

- Oxidative Stress Modulation: The oxime functionality in related compounds affects redox states within cells, potentially leading to altered cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antibacterial | Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. |

| Anticancer | Potential to inhibit tumor cell proliferation through kinase inhibition. |

| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine production. |

Case Studies

-

Antibacterial Activity:

A study evaluating the antibacterial properties of similar trifluoromethylated compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The mechanisms involved include disruption of bacterial fatty acid synthesis pathways . -

Anticancer Potential:

In vitro studies have shown that compounds with similar structural motifs can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. The inhibition of specific kinases involved in cell proliferation has been suggested as a primary mechanism . -

Inflammatory Response Modulation:

Research indicates that trifluoromethoxy compounds can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethylated compounds, revealing that modifications to the biphenyl structure can enhance or diminish biological activity. For instance, the presence of electron-withdrawing groups has been associated with increased potency against certain biological targets .

Propriétés

IUPAC Name |

4-(3-fluorophenyl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-8(6-10)9-4-5-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZAFAVGJRQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.